![molecular formula C21H20N2O2 B14212987 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- CAS No. 825650-37-1](/img/structure/B14212987.png)
9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- is a compound known for its selective delta opioid receptor agonist properties. This compound has garnered attention due to its potent antihyperalgesic effects without causing significant side effects such as respiratory depression, pharmacologic tolerance, or physical dependence .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- involves several steps, starting with the preparation of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities . The synthetic route typically involves enantioselective construction methods to ensure the correct stereochemistry of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves large-scale adaptation of the laboratory methods, with optimization for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the xanthene or azabicyclo scaffold.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction can introduce different substituents onto the xanthene or azabicyclo scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the scaffold .
科学研究应用
Chemistry
In chemistry, this compound is used as a selective delta opioid receptor agonist, making it a valuable tool for studying opioid receptor pharmacology .
Biology
In biology, it is used to investigate the role of delta opioid receptors in pain modulation and other physiological processes .
Medicine
In medicine, this compound has shown promise as an antihyperalgesic agent, providing pain relief without the side effects commonly associated with traditional opioids .
Industry
In the pharmaceutical industry, this compound is being explored for its potential to develop new pain management therapies that are both effective and have a lower risk of addiction and other side effects .
作用机制
The mechanism of action of 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- involves its selective activation of delta opioid receptors. This selectivity allows the compound to provide pain relief without causing significant side effects such as respiratory depression, tolerance, or physical dependence . The molecular targets include the delta opioid receptors, and the pathways involved are those related to pain modulation and inflammation .
相似化合物的比较
Similar Compounds
Uniqueness
What sets 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- apart is its unique chemical structure, which provides high selectivity for delta opioid receptors and a favorable side effect profile compared to other opioids .
属性
CAS 编号 |
825650-37-1 |
|---|---|
分子式 |
C21H20N2O2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
9-(8-azabicyclo[3.2.1]octan-3-ylidene)xanthene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c22-21(24)12-5-8-17-19(11-12)25-18-4-2-1-3-16(18)20(17)13-9-14-6-7-15(10-13)23-14/h1-5,8,11,14-15,23H,6-7,9-10H2,(H2,22,24) |
InChI 键 |
TUQBLYYRVCIPIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(=C3C4=C(C=C(C=C4)C(=O)N)OC5=CC=CC=C53)CC1N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
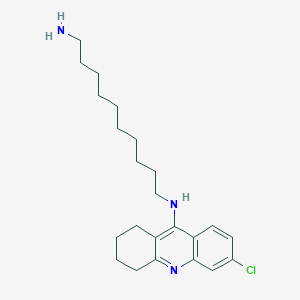
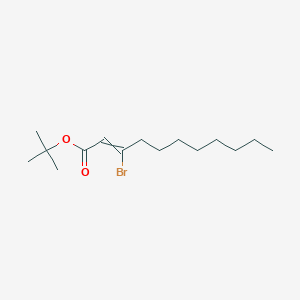
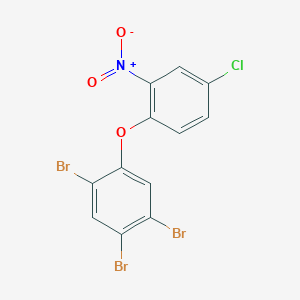
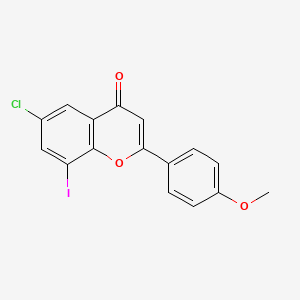
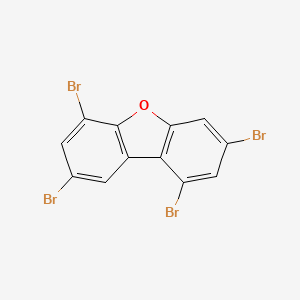
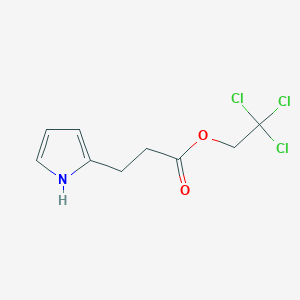
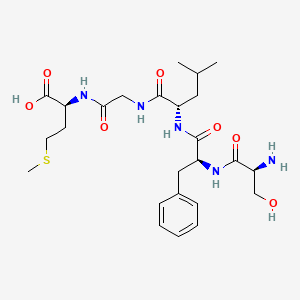

![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
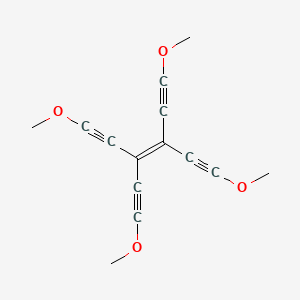

![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)

